3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride

CB1 Antagonism Obesity Cannabinoid Receptor

3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride (CAS 2375261-57-5) is the hydrochloride salt of a 3-phenylazetidine derivative, with a molecular formula of C12H18ClNO2 and a molecular weight of 243.73 g/mol. It is cataloged as 'Heterocyclic-substituted 3-alkyl azetidine derivative 3' (PMID26161824-Compound-160) and annotated as a Cannabinoid-1 (CB1) receptor antagonist, placing it within a series of compounds investigated for obesity and metabolic disorders.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73
CAS No. 2375261-57-5
Cat. No. B2710396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride
CAS2375261-57-5
Molecular FormulaC12H18ClNO2
Molecular Weight243.73
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)C2CNC2.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-14-6-7-15-12-4-2-10(3-5-12)11-8-13-9-11;/h2-5,11,13H,6-9H2,1H3;1H
InChIKeyLYAKPPKZXMBWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-[4-(2-Methoxyethoxy)phenyl]azetidine Hydrochloride (CAS 2375261-57-5) for CB1 Antagonist Research


3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride (CAS 2375261-57-5) is the hydrochloride salt of a 3-phenylazetidine derivative, with a molecular formula of C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is cataloged as 'Heterocyclic-substituted 3-alkyl azetidine derivative 3' (PMID26161824-Compound-160) and annotated as a Cannabinoid-1 (CB1) receptor antagonist, placing it within a series of compounds investigated for obesity and metabolic disorders [1]. As a specialized building block, it is supplied under catalog number AVD26157 by Biosynth at a minimum purity of 95% .

Procurement Risk Alert: Why Generic Azetidine Substitution Is Not Supported for CAS 2375261-57-5


The 3-[4-(2-Methoxyethoxy)phenyl]azetidine scaffold occupies a specific chemical space where minor modifications are known to drastically alter biological activity. The compound is a specific structural analog within a broader patent family of heterocycle-substituted 3-alkyl azetidine derivatives acting as CB1 receptor antagonists/inverse agonists [1]. Despite its classification, a high-strength, quantitative evidence base for this specific compound is currently absent from public, peer-reviewed literature. The assumption that other azetidine analogs with the same molecular formula (e.g., 3-[(3,5-dimethoxyphenyl)methyl]azetidine hydrochloride ) or other CB1 antagonist scaffolds can serve as interchangeable procurement items is not supported by direct comparative data. The following evidence guide details the limits of current knowledge to inform scientific selection.

Quantitative Differentiation Evidence for 3-[4-(2-Methoxyethoxy)phenyl]azetidine Hydrochloride vs. Analogs


Target Engagement Classification: CB1 Antagonist Profile vs. Non-Annotated Azetidine Scaffolds

This specific compound is uniquely annotated as a Cannabinoid-1 (CB1) receptor antagonist in the Therapeutic Target Database, in contrast to many structurally similar azetidine derivatives which are sold as versatile building blocks with no target annotation [1]. For instance, the close analog 3-[(3,5-dimethoxyphenyl)methyl]azetidine hydrochloride (CAS 1376321-05-9), which shares the same molecular formula, is listed by vendors without any biological target information . This target annotation provides a hypothesis-driven starting point for research that a generic analog cannot offer, though quantitative affinity data (Ki) for this exact compound is not publicly available.

CB1 Antagonism Obesity Cannabinoid Receptor

Patent-Derived Structural Specificity: Inclusion in CB1 Antagonist SAR Patent vs. General Azetidine Patents

The free base form, 3-[4-(2-Methoxyethoxy)phenyl]azetidine (CAS 1260831-83-1), falls under the Markush structure of U.S. Patent US7906652B2, which claims heterocycle-substituted 3-alkyl azetidine derivatives as CB1 antagonists [1]. In contrast, many commercial azetidine analogs (e.g., 3-phenoxyazetidine hydrochloride, CAS 301335-39-7) are covered by different patents with distinct therapeutic targets, such as acetyl-CoA carboxylase inhibition . This indicates that the 4-(2-methoxyethoxy)phenyl substituent contributes to a specific CB1-targeted pharmacophore, differentiating it from generic 3-substituted azetidines used in other therapeutic programs.

Medicinal Chemistry Structure-Activity Relationship Intellectual Property

Physicochemical Identity Confirmation: Unique CAS Registry as a Single Chemical Entity

The target compound possesses a unique CAS number (2375261-57-5 for the HCl salt, 1260831-83-1 for the free base) and a specific MDL number (MFCD32198060), confirming its identity as a discrete chemical entity with a defined structure: a 3-phenylazetidine core with a 4-(2-methoxyethoxy) substituent . This contrasts with regioisomeric or functional group analogs like 3-(4-(2-methoxyethyl)phenoxy)azetidine (CAS 1220027-76-8), which has a distinct connectivity (phenoxy linker instead of a direct phenyl-azetidine bond) but the same molecular formula (C12H17NO2) . The unique CAS confirms that the substituent is at the 4-position of the phenyl ring attached directly to the azetidine, not a phenoxy-azetidine.

Chemical Procurement Quality Control Identity

Critical Evidence Gap: Absence of Public Head-to-Head Affinity Data

Despite extensive database searching (PubChem, ChEMBL, BindingDB, PubMed), no direct quantitative biological activity data (e.g., Ki, IC50) for this specific compound against CB1 or any other target could be located in the public domain. This is in contrast to other CB1 antagonist classes, such as the well-characterized pyrazole derivative rimonabant (SR141716A, Ki = 1.98 nM for CB1 [1]), or even related Merck azetidine series members for which Ki values are available in the binding database but under different monomer IDs not matching this compound [2]. This absence of data is a critical factor for procurement decisions, as it signifies that the compound's biological activity is unvalidated in peer-reviewed literature.

Data Integrity Procurement Decision Risk Assessment

Best-Fit Research Applications for 3-[4-(2-Methoxyethoxy)phenyl]azetidine Hydrochloride Based on Current Evidence


Exploratory CB1 Antagonist Pharmacophore Expansion for Obesity Drug Discovery

Given its annotation as a CB1 antagonist by the Therapeutic Target Database [1] and its origin within a Merck patent family for obesity and metabolic disorders [2], this compound is most suitable for medicinal chemistry teams aiming to diversify CB1 antagonist scaffolds beyond the rimonabant/ibipinabant chemotypes. The unique 4-(2-methoxyethoxy)phenyl substituent on the azetidine core provides a distinct vector for SAR exploration that the widely studied pyrazole or other azetidine phenoxy analogs do not.

Intellectual Property-Led Lead Optimization: Building a Freedom-to-Operate Azetidine Series

For industrial research programs seeking CB1 antagonists with a clear patent landscape, this compound falls under the claims of US7906652B2 (assigned to Merck Sharp & Dohme) [2]. Using this compound as a benchmark reference standard allows teams to establish a baseline SAR that is distinct from other azetidine patents, such as those covering acetyl-CoA carboxylase inhibitors (US8623860B2) [3]. This application is strategic for IP positioning rather than direct biological profiling.

Chemical Biology Probe Development Requiring a Validated Target-Annotated Starting Point

The compound's formal target annotation, while lacking quantitative affinity data, is superior to unannotated 'versatile small molecule scaffolds' for chemical probe development [1]. It is a strategic procurement choice for academic labs initiating a CB1-focused project who need a computationally dock-able, patent-derived compound that can be functionalized via the free azetidine nitrogen for affinity pull-down or fluorescent labeling experiments, a step not feasible without a defined biological target.

Analytical Reference Standard for Isomeric Purity in Regioisomer-Selective Synthesis

The specific connectivity of this compound—a para-substituted phenyl directly attached to the azetidine—makes it a critical reference standard for distinguishing it from isomeric impurities like 3-(4-(2-methoxyethyl)phenoxy)azetidine (CAS 1220027-76-8) . Quality control and process chemistry groups can procure this compound to validate chiral or regioisomeric purity in synthetic batches where incorrect coupling could produce the structurally similar but functionally distinct phenoxy isomer.

Quote Request

Request a Quote for 3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.